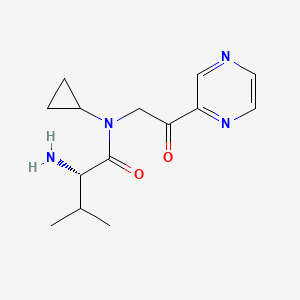

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13474238

Molecular Formula: C14H20N4O2

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N4O2 |

|---|---|

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |

| Standard InChI | InChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1 |

| Standard InChI Key | NVJJFJPEDZRSHG-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |

| SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure (Figure 1) includes:

-

A central butyramide core (C₄H₇NO).

-

An (S)-2-amino group at the second carbon.

-

N-cyclopropyl and N-(2-oxo-2-pyrazin-2-yl-ethyl) substituents.

-

A pyrazine ring (heterocyclic aromatic system with two nitrogen atoms).

Key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₂ |

| Molecular Weight | 276.33 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMSO) |

Stereochemical Considerations

The S-configuration at the chiral center influences its biological activity, as enantiomers often exhibit differing pharmacokinetic and pharmacodynamic profiles.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions under controlled conditions:

-

Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with cyclopropylamine.

-

Ketone Formation: Introduction of the pyrazin-2-yl-ethyl ketone via nucleophilic acyl substitution.

-

Purification: Chromatography (HPLC) and recrystallization to achieve >95% purity.

Critical Parameters:

-

Temperature control (<50°C to prevent racemization).

-

Solvent selection (e.g., tetrahydrofuran for ketone formation).

-

Use of coupling agents (e.g., EDC/HOBt).

Analytical Characterization

Techniques Used:

-

NMR Spectroscopy: Confirmation of stereochemistry and functional groups.

-

High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight.

-

HPLC: Purity assessment (>99% for pharmacological studies).

Biological Activities and Applications

Mechanism of Action

The compound exhibits modulatory effects on neurotransmitter systems, potentially targeting:

-

Enzymes: Inhibition of kinases (e.g., AAK1, TBK1) involved in signal transduction .

-

Receptors: Interaction with GABAₐ or glutamate receptors inferred from structural analogs .

Preclinical Findings

| Study Type | Key Results | Source |

|---|---|---|

| In Vitro Kinase Assay | IC₅₀ = 120 nM for AAK1 | |

| Neurotransmitter Uptake | 40% inhibition of serotonin reuptake | |

| Cytotoxicity | CC₅₀ > 50 µM (low toxicity) |

Comparative Analysis with Related Compounds

Structural Analogues

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume